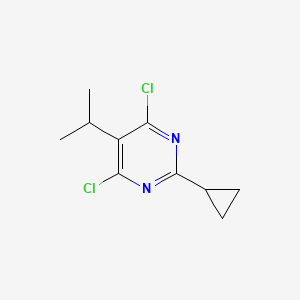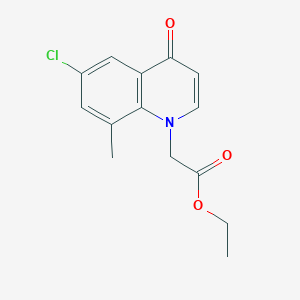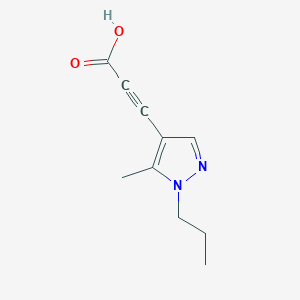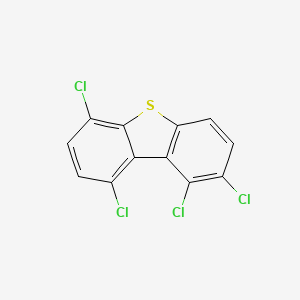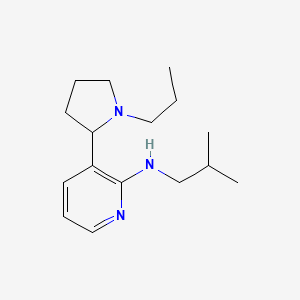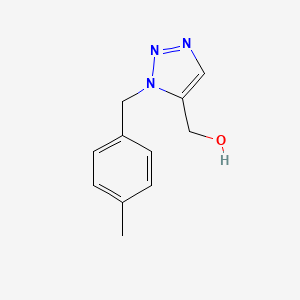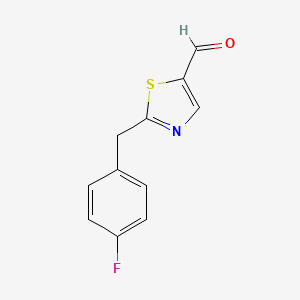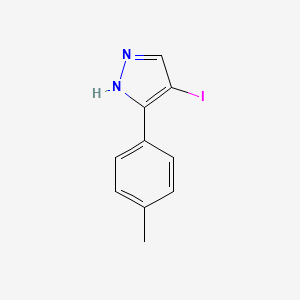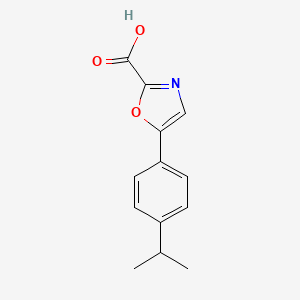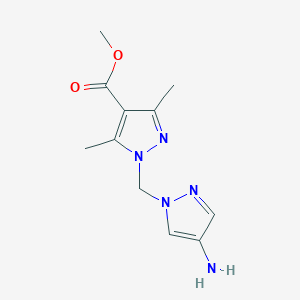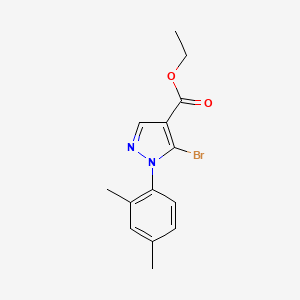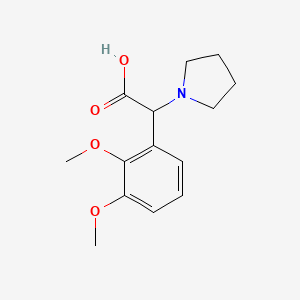
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups and a pyrrolidine ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Phenyl Ring Substituent: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a Grignard reaction with a suitable pyrrolidine derivative to form the intermediate compound.
Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.
Major Products
Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or this compound.
Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(azetidin-1-yl)acetic acid: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
MJWVWRNTLUULIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


